Aluminum arsenide

Thermal Management High-Power Electronics Semiconductor Heterostructures

AlAs is a III-V semiconductor with a lattice constant nearly identical to GaAs (0.13% mismatch), enabling pseudomorphic epitaxy. Key advantages: 2x faster oxidation rate vs. AlGaAs for VCSEL aperture formation; 80-84 W/m·K thermal conductivity for HEMT/MMIC heat extraction; 2700:1 etch selectivity for precise sacrificial-layer lift-off. These performance differentiators reduce device fabrication time and improve reliability.

Molecular Formula AlAs
Molecular Weight 101.90313 g/mol
CAS No. 22831-42-1
Cat. No. B1584279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAluminum arsenide
CAS22831-42-1
Molecular FormulaAlAs
Molecular Weight101.90313 g/mol
Structural Identifiers
SMILES[Al]#[As]
InChIInChI=1S/Al.As
InChIKeyMDPILPRLPQYEEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aluminum Arsenide (AlAs) Procurement: Quantified Semiconductor Property Baseline for GaAs-Based Heterostructure Fabrication


Aluminum arsenide (AlAs, CAS 22831-42-1) is a III-V binary semiconductor with a zincblende crystal structure. At 300 K, AlAs exhibits a lattice constant of 5.6605-5.6622 Å [1][2] and an indirect bandgap of 2.16 eV [3][4]. Its near-perfect lattice match to gallium arsenide (GaAs, 5.6533 Å, 0.13% mismatch [2]) enables pseudomorphic epitaxy with minimal interfacial strain [5].

Why Substituting AlAs with AlGaAs Alloys or Other III-V Materials in Critical Device Layers Fails


AlAs possesses a unique combination of properties—including an indirect bandgap (2.16 eV), high thermal conductivity (80-84 W/m·K), extreme etch selectivity (>2700:1 vs. GaAs), and a low refractive index (2.9)—that cannot be replicated by any single alternative. Alloying with Ga to form AlGaAs introduces disorder scattering that degrades thermal conductivity [1] and reduces wet oxidation rates [2]. Substituting with InP or InAs introduces lattice mismatch, generating dislocations in GaAs-based devices. The following quantitative evidence establishes where AlAs provides verifiable, procurement-relevant differentiation.

Quantified Differentiation of Aluminum Arsenide (AlAs) Against GaAs, AlGaAs, and InP: Evidence for Procurement Decisions


Thermal Conductivity: AlAs (80-84 W/m·K) Exceeds GaAs (45.5-46 W/m·K) by 74-83% for Improved Heat Dissipation

AlAs exhibits a thermal conductivity of 80-84 W/m·K at room temperature [1][2], substantially higher than the 45.5-46 W/m·K reported for GaAs [3][4]. This 74-83% increase in thermal conductivity directly impacts device thermal budgets, enabling higher power densities in AlAs-containing heterostructures.

Thermal Management High-Power Electronics Semiconductor Heterostructures

Wet Thermal Oxidation Rate: Pure AlAs Oxidizes Twice as Fast as Al0.98Ga0.02As, Enabling Faster VCSEL Aperture Formation

In water vapor oxidation experiments, pure AlAs and an AlAs/GaAs digital alloy exhibited oxidation rates twice as fast as a homogeneous Al0.98Ga0.02As layer of equivalent composition [1]. This rate differential is critical for reducing process time and improving uniformity in vertical-cavity surface-emitting laser (VCSEL) aperture formation.

VCSEL Fabrication Selective Oxidation Optoelectronic Device Processing

Wet Etch Selectivity: GaAs Over AlAs Exceeds 2700:1 in Citric Acid/H2O2, Enabling Precision Sacrificial Layer Removal

Using a 1.5:1 volume ratio of 50% citric acid to H2O2, the etch selectivity of GaAs over AlAs (x=1.0) reaches 2700:1 [1][2]. This extreme selectivity—significantly higher than for lower Al-content AlGaAs alloys (e.g., 159:1 for x=0.3 [1])—allows AlAs to function as a highly effective etch-stop or sacrificial layer in GaAs device processing.

MEMS Fabrication Epitaxial Lift-Off Wet Chemical Etching Substrate Removal

Bandgap Engineering: AlAs Provides 2.16 eV Indirect Gap for Quantum Confinement and Barrier Layers

AlAs possesses an indirect bandgap of 2.16 eV at 300 K, compared to GaAs's direct bandgap of 1.42 eV [1][2]. This 0.74 eV larger bandgap makes AlAs an effective barrier material for carrier confinement in quantum wells and superlattices. The indirect nature of the AlAs gap also influences inter-valley transfer in high-field transport.

Quantum Well Lasers High-Electron-Mobility Transistors (HEMTs) Bandgap Engineering

Lattice-Matched Epitaxy: AlAs (5.6605 Å) vs. GaAs (5.6533 Å) with 0.13% Mismatch Enables Dislocation-Free Heterostructures

The lattice constant of AlAs is 5.6605 Å at 300 K, compared to 5.6533 Å for GaAs, yielding a lattice mismatch of only 0.13% [1][2]. This near-perfect match allows the growth of thick, dislocation-free AlAs/GaAs superlattices and heterostructures, a cornerstone of high-performance III-V optoelectronics.

Molecular Beam Epitaxy (MBE) Superlattice Growth Strain Engineering

Refractive Index Contrast: AlAs (n=2.9) vs. GaAs (n=3.5) Enables High-Reflectivity DBR Mirrors

The refractive index of AlAs is approximately 2.9 at near-infrared wavelengths, while GaAs is approximately 3.5 [1]. This index contrast (Δn ≈ 0.6) allows the construction of highly reflective distributed Bragg reflectors (DBRs) with fewer layer pairs than would be possible with lower-contrast material combinations.

Distributed Bragg Reflectors (DBR) VCSELs Optical Coatings

Validated Application Scenarios for Aluminum Arsenide (AlAs) in Advanced Semiconductor Device Manufacturing


VCSEL Fabrication: AlAs as the Selective Oxidation Layer for Current Confinement Apertures

In vertical-cavity surface-emitting lasers (VCSELs), an AlAs layer is selectively oxidized in water vapor to form a lateral oxide aperture that confines current and defines the optical mode. The 2x faster oxidation rate of pure AlAs compared to Al0.98Ga0.02As [1] enables precise, rapid aperture formation, which is critical for high-volume manufacturing of datacom and 3D sensing VCSELs.

High-Power GaAs HEMTs and MMICs: AlAs as a Thermal Spreader or Barrier Layer

AlAs layers integrated into GaAs-based high-electron-mobility transistors (HEMTs) or monolithic microwave integrated circuits (MMICs) can improve heat extraction due to AlAs's thermal conductivity of 80-84 W/m·K, which is 74-83% higher than that of GaAs (45.5-46 W/m·K) [2][3]. This reduces channel temperature, enhancing reliability and power handling.

Epitaxial Lift-Off and Sacrificial Etching: AlAs as a Precision Etch-Stop Layer

In the fabrication of thin-film devices, flexible electronics, or substrate-transferred components, AlAs serves as a sacrificial layer. The extreme etch selectivity of 2700:1 for GaAs over AlAs in citric acid/H2O2 solutions [4] ensures that GaAs device layers are removed intact while the underlying AlAs is dissolved, enabling precise and uniform lift-off processes.

Distributed Bragg Reflectors (DBRs): AlAs/GaAs Multilayer Mirrors for VCSELs and RCLEDs

The refractive index contrast between AlAs (n≈2.9) and GaAs (n≈3.5) [5], combined with their near-perfect lattice match (0.13% mismatch) [6], allows the growth of high-quality, dislocation-free AlAs/GaAs DBR stacks. These mirrors provide >99% reflectivity with fewer layer pairs than alternative material systems, reducing epitaxial growth time and cost.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Aluminum arsenide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.